2,4,5,6-Tetraaminopyrimidine Sulfate Hydrate
Overview
Description
2,4,5,6-Tetraaminopyrimidine Sulfate Hydrate is an organic compound with the molecular formula C4H10N6O4S. It is a crystalline powder that appears ochre to brown in color . This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,4,5,6-Tetraaminopyrimidine Sulfate Hydrate typically involves the catalytic hydrogenation of 4-(2,4,6-triamino-5-pyrimidinylazo)-benzene sulfonic acid in an aqueous sodium bicarbonate solution . The reaction is carried out in the presence of a palladium on carbon catalyst at temperatures ranging from 50 to 180 degrees Celsius and under an excess pressure of 0 to 60 bar . The product is then precipitated by the addition of sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,5,6-Tetraaminopyrimidine Sulfate Hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
2,4,5,6-Tetraaminopyrimidine Sulfate Hydrate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the production of methotrexate, a well-known chemotherapeutic agent.
Industry: The compound is used in the production of hair dyes and other cosmetic products.
Mechanism of Action
The mechanism of action of 2,4,5,6-Tetraaminopyrimidine Sulfate Hydrate involves its interaction with specific molecular targets and pathways. In the case of its use as an intermediate in methotrexate production, the compound contributes to the inhibition of dihydrofolate reductase, an enzyme involved in DNA synthesis . This inhibition leads to the disruption of cell division and is particularly effective in cancer treatment.
Comparison with Similar Compounds
2,4,5,6-Tetraaminopyrimidine Sulfate Hydrate can be compared with other similar compounds such as:
2,4,6-Triaminopyrimidine: This compound has three amino groups and is used in similar applications but has different reactivity and properties.
2,4-Diaminopyrimidine: With only two amino groups, this compound is less reactive and has different applications in research and industry.
The uniqueness of this compound lies in its four amino groups, which provide it with distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
pyrimidine-2,4,5,6-tetramine;sulfuric acid;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N6.H2O4S.H2O/c5-1-2(6)9-4(8)10-3(1)7;1-5(2,3)4;/h5H2,(H6,6,7,8,9,10);(H2,1,2,3,4);1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARLAZJEGFQKCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1N)N)N)N.O.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N6O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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